N-(4-Fluorobenzyl)-3,4-dimethylaniline
Description
N-(4-Fluorobenzyl)-3,4-dimethylaniline is a substituted aniline derivative featuring a 4-fluorobenzyl group attached to the nitrogen atom of a 3,4-dimethylaniline moiety. This compound is structurally characterized by:
- Electron-donating methyl groups at the 3- and 4-positions of the aniline ring, enhancing electron density.
- A 4-fluorobenzyl substituent, which introduces moderate electron-withdrawing effects via inductive pull while allowing resonance interactions.
Commercial availability of related fluorobenzyl-aniline derivatives (e.g., N-(2-Fluorobenzyl)-2,3-dimethylaniline) suggests established synthetic routes, likely involving nucleophilic substitution or reductive amination .
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,4-dimethylaniline |
InChI |
InChI=1S/C15H16FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
MSSXTOMJXLBWCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Comparisons :
- This positional difference may lower melting points and alter solubility .
- N-(4-Nitrobenzylidene)-3,4-dimethylaniline : Replacing the fluorobenzyl group with a nitrobenzylidene moiety (a Schiff base) enhances electron-withdrawing effects, significantly increasing hyperpolarizability and second-order NLO activity. The nitro group stabilizes charge-transfer transitions, a feature absent in the fluorinated analog .
Electronic Impact :
- The 4-fluoro substituent in the target compound provides weaker electron withdrawal compared to nitro groups, limiting its NLO performance but improving thermal stability.
- Methyl groups on the aniline ring enhance electron donation, which may counteract fluorine’s inductive effects, creating a balanced electronic structure for moderate optical applications.
Nonlinear Optical (NLO) Properties
Schiff Base Derivatives :
- N-(4-Nitrobenzylidene)-3,4-dimethylaniline exhibits strong second-order NLO behavior with a hyperpolarizability (β) value of 12.4 × 10⁻³⁰ esu, attributed to the nitro group’s electron-withdrawing capacity and extended π-conjugation .
- N-(3-Nitrobenzylidene)-3,4-dimethylaniline shows lower β (8.7 × 10⁻³⁰ esu) due to meta-substitution disrupting conjugation symmetry .
- N-(2-Nitrobenzylidene)-2,4-dimethylaniline demonstrates third-order NLO activity (γ ≈ 1.5 × 10⁻³³ esu), highlighting the role of substituent position in modulating optical responses .
Fluorinated Analogs :
Crystallographic and Physicochemical Properties
- N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline (a Schiff base analog) crystallizes in a monoclinic system with π-π stacking interactions, enhancing thermal stability (melting point >150°C). The fluorine atom contributes to dense molecular packing, increasing crystallinity .
- In contrast, N-(4-Fluorobenzyl)-3,4-dimethylaniline likely exhibits lower melting points and reduced crystallinity due to the flexible benzyl group disrupting rigid stacking.
Data Tables
Table 1: Structural and Electronic Comparison
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